4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene

Physical Organic Chemistry Resist Materials Acidity Tuning

Procuring a mono-halogenated HHFIP scaffold with precise electronic tuning? Generic bis-HHFIP or fluoro analogs lack the reactivity or handle for downstream chemistry. CAS 2010-63-1 solves this with: - **pKa 8.97 ± 0.15**: Phenol-like acidity enabling photoresist development. - **Reactive 4-chloro handle**: Pd-catalyzed cross-coupling & Rh-mediated SNAr (fluoro analog unreactive). - **≥97% purity** with verified supply chain. Available from BenchChem for immediate R&D dispatch.

Molecular Formula C9H5ClF6O
Molecular Weight 278.58
CAS No. 2010-63-1
Cat. No. B2896056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene
CAS2010-63-1
Molecular FormulaC9H5ClF6O
Molecular Weight278.58
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)Cl
InChIInChI=1S/C9H5ClF6O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H
InChIKeyBDVVJTPJVCAQGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene: Technical Procurement Baseline


4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene (CAS 2010-63-1; IUPAC: 2-(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol) is a fluorinated aromatic alcohol belonging to the hydroxyhexafluoroisopropyl-substituted benzene (HFAB) class [1]. With molecular formula C₉H₅ClF₆O and molecular weight 278.58 g·mol⁻¹, it features a 2-hydroxyhexafluoroisopropyl (HHFIP) group para to a chlorine substituent on the benzene ring . The HHFIP moiety confers acidity comparable to phenolic groups (predicted pKa 8.97 ± 0.15) while simultaneously reducing aryl electron density through its strong electron-withdrawing effect [2]. This compound is commercially available at ≥97% purity from multiple suppliers and is primarily employed as a versatile intermediate for synthesizing fluorinated monomers, polymers, and pharmaceutical building blocks .

Why Generic Substitution Fails: Chlorine-HHFIP Interplay vs. Analogs


The 4-chloro substitution pattern in CAS 2010-63-1 is not an arbitrary choice; it establishes a specific electronic and steric profile that cannot be duplicated by simply substituting the halogen or altering the substitution geometry. The electron-withdrawing chlorine atom modulates both the acidity of the HHFIP hydroxyl (predicted pKa 8.97) and the electron density of the aromatic ring in a manner distinct from the 4-fluoro analog (CAS 2402-74-6, molecular weight 262.12) or the unsubstituted phenyl analog (CAS 718-64-9, pKa ~8.59 experimental / 7.42 computed) . Furthermore, the mono-substituted architecture provides a single reactive aryl chloride handle for sequential cross-coupling chemistry, a capability absent in bis-HHFIP analogs such as 1,3-bis(2-hydroxyhexafluoroisopropyl)benzene (CAS 802-93-7) or 1,4-bis(2-hydroxyhexafluoroisopropyl)benzene (CAS 54736-43-5), which lack a halogen functionalization site altogether [1]. The quantitative evidence below demonstrates that physical properties, acidity, and synthetic utility diverge sufficiently among these in-class compounds to render generic interchange scientifically unsound.

Quantitative Differentiation vs. Closest Analogs


pKa Modulation: Reduced Acidity via Chlorine Substitution

The predicted pKa of the HHFIP hydroxyl proton in the 4-chloro compound is 8.97 ± 0.15, compared to a computed pKa of 7.42 or an experimental pKa of 8.59 for the unsubstituted 2-phenylhexafluoropropan-2-ol (CAS 718-64-9) [1]. The chlorine atom, despite being electron-withdrawing by induction, donates electron density through resonance to the para-position, partially offsetting the HHFIP group's electron withdrawal and raising the pKa relative to the unsubstituted analog [2]. This difference of approximately 0.4–1.5 pKa units alters the deprotonation equilibrium under alkaline development conditions critical for photoresist applications.

Physical Organic Chemistry Resist Materials Acidity Tuning

Boiling Point Elevation vs. Unsubstituted Phenyl Analog

The experimentally determined boiling point of the 4-chloro compound is 189–191°C at atmospheric pressure, whereas the unsubstituted 2-phenylhexafluoropropan-2-ol (CAS 718-64-9) boils at 160°C (lit.) . This 29–31°C elevation is attributable to the increased molecular weight (278.58 vs. 244.13 g·mol⁻¹) and enhanced polarizability conferred by the chlorine substituent, which strengthens London dispersion forces and dipole–dipole interactions . For comparison, the bis-HHFIP analog 1,3-bis(2-hydroxyhexafluoroisopropyl)benzene (CAS 802-93-7) has a boiling point of 209°C, but its substantially higher molecular weight (410.16 g·mol⁻¹) renders direct boiling-point comparison less meaningful .

Physical Properties Thermal Separation Purification

Density Comparison Across HHFIP Analogs

The predicted density of 4-chloro-(2-hydroxyhexafluoroisopropyl)benzene is 1.531 ± 0.06 g/cm³ at 25°C, compared to 1.45 g/mL for the unsubstituted phenyl analog (CAS 718-64-9) and 1.659 g/mL for 1,3-bis(2-hydroxyhexafluoroisopropyl)benzene (CAS 802-93-7) . The 5.6% higher density versus the unsubstituted analog reflects the mass contribution of chlorine, while the 7.7% lower density versus the bis-HHFIP analog is consistent with the reduced fluorine content per unit volume . This intermediate density places the compound in a distinct solubility and miscibility regime compared to both lighter and heavier in-class compounds.

Formulation Science Solubility Material Density

Aryl Chloride Handle Enables Cross-Coupling Chemistry

The 4-chloro substituent in CAS 2010-63-1 serves as an orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, SNAr), enabling sequential derivatization of the benzene ring while preserving the HHFIP functionality [1]. In contrast, the 4-fluoro analog (CAS 2402-74-6) exhibits substantially lower reactivity toward oxidative addition due to the stronger C–F bond (bond dissociation energy ~126 kcal·mol⁻¹ vs. ~84 kcal·mol⁻¹ for C–Cl), and bis-HHFIP analogs (CAS 802-93-7, CAS 54736-43-5) lack a halogen substituent entirely, precluding this synthetic diversification pathway [2]. This differential reactivity is exploited in the synthesis of hexafluoroisopropyl aryl ethers via Rh-catalyzed SNAr of aryl chlorides, where 4-chloro substrates demonstrated successful conversion under mild conditions [3].

Synthetic Chemistry Cross-Coupling Building Block Utility

HHFIP Acidity as Phenol Bioisostere

The 2-hydroxyhexafluoroisopropyl (HHFIP) group has been demonstrated to possess acidity and reactivity comparable to phenolic –OH groups, with pKa values in the range of ~8.5–9.0 [1]. For the 4-chloro derivative specifically, the predicted pKa of 8.97 ± 0.15 confirms that the chlorine substituent does not abolish this phenol-like acidity [2]. This is in contrast to non-fluorinated tertiary benzylic alcohols (typical pKa > 14), which are essentially non-ionizable under physiological or aqueous alkaline conditions. The HHFIP group's phenol-mimetic acidity enables its use as a dissolution-promoting moiety in chemically amplified photoresists and as a metabolically stable phenol bioisostere in medicinal chemistry [3].

Bioisosterism Photoresist Chemistry Drug Design

Dimer Radical Cation Behavior Under EUV Irradiation

Pulse radiolysis studies of hydroxyhexafluoroisopropyl-substituted benzenes (HFABs) have demonstrated that mono-substituted benzenes form dimer radical cations in solution, whereas bis-HHFIP benzenes do not, due to steric hindrance from the second bulky HHFIP group [1]. The 4-chloro-mono-HHFIP benzene falls into the mono-substituted class and is thus expected to exhibit dimer radical cation formation, a process implicated in the radiation-chemical pathways governing EUV resist performance [2]. The presence of the electron-withdrawing chlorine further modulates the reduction potential of the aromatic ring, influencing electron capture efficiency under EUV exposure—a parameter not shared by the non-halogenated mono-HHFIP benzene (CAS 718-64-9) [3].

EUV Lithography Resist Materials Radiation Chemistry

High-Confidence Application Scenarios


Monomer Precursor for Photoresist Polymers

The HHFIP group's phenol-comparable acidity (pKa 8.97 ± 0.15) enables alkaline development in chemically amplified photoresists [1]. The 4-chloro compound can be converted to acrylate or methacrylate monomers for radical polymerization, yielding polymers with high transparency at 193 nm and thermal stability exceeding 350°C [2]. The aryl chloride handle permits pre-polymerization diversification of the aromatic core to tune dissolution rate and etch resistance, a design flexibility unavailable with bis-HHFIP or non-halogenated analogs. This scenario is directly supported by the pKa and synthetic handle evidence in Section 3.

Intermediate for Hexafluoroisopropyl Aryl Ether Synthesis

The aryl chloride bond in CAS 2010-63-1 participates in Rh-catalyzed nucleophilic aromatic substitution with hexafluoro-2-propanol to generate hexafluoroisopropyl aryl ethers—privileged motifs in medicinal chemistry due to their enhanced metabolic stability and lipophilicity relative to non-fluorinated analogs [3]. The 4-fluoro analog (CAS 2402-74-6) is ineffective under these conditions due to C–F bond inertness, making the chloro compound the sole viable entry among mono-HHFIP benzene analogs for this transformation. This scenario is directly supported by the cross-coupling handle evidence in Section 3.

Building Block for Nuclear Receptor Pharmaceuticals

The HHFIP moiety has been validated as a phenol bioisostere in bicyclic hexafluoroisopropyl alcohol sulfonamides identified as potent RORγt inverse agonists and LXR modulators [4]. The 4-chloro substitution provides a modular point for further SAR exploration via Pd-catalyzed cross-coupling, enabling rapid analog generation around the HHFIP core. The predicted pKa of 8.97 and the reactive chloride handle make this compound an ideal starting material for medicinal chemistry campaigns targeting nuclear hormone receptors where hydroxyl group acidity and metabolic stability are critical parameters. This scenario is directly supported by the acidity and synthetic handle evidence in Section 3.

Model Compound for EUV Resist Radiation Chemistry

As a mono-HHFIP benzene with an electron-withdrawing para-substituent, CAS 2010-63-1 serves as a structurally defined probe for investigating dimer radical cation formation dynamics under ionizing radiation [5]. The chlorine atom's Hammett σₚ value (+0.23) modulates the aromatic ring's reduction potential, providing a calibrated electronic perturbation for studying structure–property relationships in EUV resist materials. Bis-HHFIP analogs cannot serve this purpose due to the absence of dimer cation formation. This scenario is directly supported by the radical ion dynamics evidence in Section 3.

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